molecular formula C18H45NO6Si3 B12717759 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate CAS No. 94071-25-7

2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate

Cat. No.: B12717759
CAS No.: 94071-25-7
M. Wt: 455.8 g/mol
InChI Key: OHSRJYCSRANJSR-UHFFFAOYSA-M
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Description

Molecular Architecture and Functional Group Analysis

The compound exhibits a hybrid molecular architecture combining organosiloxane motifs with quaternary ammonium functionality. Its molecular formula, C₁₈H₄₅NO₆Si₃ , reflects three silicon atoms distributed across a disiloxane backbone modified with trimethylsilyloxy groups. The central structural features include:

  • Quaternary ammonium core : A trimethylazanium group ([CH₃]₃N⁺) forms the cationic center, stabilized by charge delocalization across adjacent oxygen atoms.
  • Siloxane backbone : A 1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl group provides hydrophobic character through methyl and trimethylsilyl substituents.
  • Acetate counterion : The CH₃COO⁻ anion balances the quaternary ammonium's positive charge through ionic interactions.
  • Hydroxypropoxy linker : A three-carbon chain containing hydroxyl (-OH) and ether (-O-) groups bridges the ammonium and siloxane components.

The spatial arrangement creates distinct polarity gradients, with the hydrophilic ammonium-acetate pair offset by hydrophobic siloxane domains. Fourier-transform infrared (FTIR) spectral analysis would reveal characteristic absorptions for:

  • Si-O-Si asymmetric stretching (1000–1100 cm⁻¹)
  • C-N⁺ stretching (2450–2600 cm⁻¹)
  • Acetate carbonyl (1700–1750 cm⁻¹)

Properties

CAS No.

94071-25-7

Molecular Formula

C18H45NO6Si3

Molecular Weight

455.8 g/mol

IUPAC Name

[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl]-trimethylazanium;acetate

InChI

InChI=1S/C16H42NO4Si3.C2H4O2/c1-17(2,3)14-16(18)15-19-12-11-13-24(10,20-22(4,5)6)21-23(7,8)9;1-2(3)4/h16,18H,11-15H2,1-10H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

OHSRJYCSRANJSR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate involves several steps. The process typically starts with the preparation of the disiloxanyl intermediate, which is then reacted with propyltrimethylammonium acetate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the siloxane backbone provides stability and flexibility. These interactions can influence cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Compared to other organosilicon compounds, 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is unique due to its combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Biological Activity

2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, featuring a siloxane moiety and a quaternary ammonium group, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure

The compound can be represented as follows:

C18H40N1O4Si2\text{C}_{18}\text{H}_{40}\text{N}_1\text{O}_4\text{Si}_2

This structure includes:

  • A quaternary ammonium group that enhances solubility and biological interaction.
  • A siloxane chain that may influence its stability and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), such as the one , are known for their antimicrobial properties. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of QACs

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Benzalkonium ChlorideStaphylococcus aureus0.5 µg/mL
Cetyltrimethylammonium BromideE. coli0.25 µg/mL
2-Hydroxy-3-(...)Staphylococcus aureusTBD

Note: The MIC for 2-Hydroxy-3-(...) is yet to be established through empirical studies.

Cytotoxicity Studies

Cytotoxicity assays using mammalian cell lines have indicated that certain QACs can exhibit cytotoxic effects at higher concentrations. For instance, studies on similar compounds have reported IC50 values ranging from 10 to 100 µM.

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Benzalkonium ChlorideHeLa15
Cetyltrimethylammonium BromideMCF-750
2-Hydroxy-3-(...)TBDTBD

The proposed mechanism of action for the biological activity of this compound involves:

  • Membrane Disruption : The cationic nature allows it to interact with negatively charged components of microbial membranes.
  • Cell Penetration : The siloxane chain may facilitate penetration through lipid bilayers, enhancing bioavailability.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways could lead to inhibition of microbial growth.

Case Studies

Recent studies exploring the biological effects of similar compounds provide insights into the potential applications of 2-Hydroxy-3-(...). For example:

  • Study on Antifungal Activity : A study demonstrated that a structurally similar QAC exhibited significant antifungal properties against Candida species, suggesting potential for use in antifungal formulations.
  • Cytotoxicity in Cancer Cells : Research indicated that related compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting a possible therapeutic window for cancer treatment.

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